molecular formula C8H13NO3 B1306268 4-(2-Oxopyrrolidin-1-yl)butanoic acid CAS No. 6739-80-6

4-(2-Oxopyrrolidin-1-yl)butanoic acid

Cat. No.: B1306268
CAS No.: 6739-80-6
M. Wt: 171.19 g/mol
InChI Key: WRDMYTORSDPYMO-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

4-(2-Oxopyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly as a reagent in the preparation of sodium channel blockers . It interacts with various enzymes and proteins, influencing their activity. For instance, it is involved in the preparation of pilsicainide and oxymethylene analogs, which are known sodium channel blockers . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of 2-(2-Oxopyrrolidin-1-yl)acetamide, which are structurally related to this compound, exhibit psychotropic and cerebroprotective effects . These effects are likely mediated through interactions with cellular receptors and signaling molecules, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a sodium channel blocker, which is crucial for its role in the preparation of pilsicainide and oxymethylene analogs . The binding interactions with sodium channels inhibit their activity, leading to changes in cellular ion flux and subsequent physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the rate of alkylation of related compounds decreases sharply after the first hour at 65°C . This suggests that this compound may also exhibit similar temporal effects, with its activity diminishing over time due to degradation.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The degradation of antibacterial 1-octylpyrrolidin-2-one by phenylobacteria produces this compound as an intermediate . This indicates that the compound is part of a larger metabolic network, influencing metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of γ-butyrolactone and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4-(2-Oxopyrrolidin-1-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

4-(2-Oxopyrrolidin-1-yl)butanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Levetiracetam: A similar compound with a pyrrolidinone ring, used as an anticonvulsant.

    Pilsicainide: Another compound with a similar structure, used as a sodium channel blocker.

Uniqueness

4-(2-Oxopyrrolidin-1-yl)butanoic acid is unique due to its specific combination of a pyrrolidinone ring and a butanoic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDMYTORSDPYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389846
Record name 4-(2-oxopyrrolidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6739-80-6
Record name 4-(2-oxopyrrolidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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